Ranitidine Hydrochloride
Ranitidine Hydrochloride
Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
Brand Name:
Vulcanchem
CAS No.:
66357-59-3
VCID:
VC0001178
InChI:
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;
SMILES:
[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-]
Molecular Formula:
C13H23ClN4O3S
Molecular Weight:
350.87 g/mol
Ranitidine Hydrochloride
CAS No.: 66357-59-3
APIs
VCID: VC0001178
Molecular Formula: C13H23ClN4O3S
Molecular Weight: 350.87 g/mol
Purity: > 98%
CAS No. | 66357-59-3 |
---|---|
Product Name | Ranitidine Hydrochloride |
Molecular Formula | C13H23ClN4O3S |
Molecular Weight | 350.87 g/mol |
IUPAC Name | (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride |
Standard InChI | InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+; |
Standard InChIKey | GGWBHVILAJZWKJ-KJEVSKRMSA-N |
Isomeric SMILES | [H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
SMILES | [H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
Canonical SMILES | [H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
Appearance | Solid powder |
Description | Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked. A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers. |
Purity | > 98% |
Related CAS | 66357-35-5 (Parent) |
Solubility | 52.4 [ug/mL] |
Synonyms | AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |
Reference | 1: Yusif RM, Abu Hashim II, Mohamed EA, El Rakhawy MM. Investigation and Evaluation of an in Situ Interpolymer Complex of Carbopol with Polyvinylpyrrolidone as a Matrix for Gastroretentive Tablets of Ranitidine Hydrochloride. Chem Pharm Bull (Tokyo). 2016;64(1):42-51. doi: 10.1248/cpb.c15-00620. PubMed PMID: 26726743. 2: Abduljabbar HN, Badr-Eldin SM, Aldawsari HM. Gastroretentive Ranitidine Hydrochloride Tablets with Combined Floating and Bioadhesive Properties: Factorial Design Analysis, In Vitro Evaluation and In Vivo Abdominal X-Ray Imaging. Curr Drug Deliv. 2015;12(5):578-90. PubMed PMID: 26051347. 3: Meani R, Nixon R. Allergic contact dermatitis caused by ranitidine hydrochloride in a veterinary product. Contact Dermatitis. 2015 Aug;73(2):125-6. doi: 10.1111/cod.12404. Epub 2015 Apr 19. PubMed PMID: 25891273. 4: Dhankar V, Garg G, Dhamija K, Awasthi R. Preparation, characterization and evaluation of ranitidine hydrochloride-loaded mucoadhesive microspheres. Polim Med. 2014 Apr-Jun;44(2):75-81. PubMed PMID: 24967779. 5: Khomane KS, Bansal AK. Effect of particle size on in-die and out-of-die compaction behavior of ranitidine hydrochloride polymorphs. AAPS PharmSciTech. 2013 Sep;14(3):1169-77. doi: 10.1208/s12249-013-0008-4. Epub 2013 Jul 30. PubMed PMID: 23897036; PubMed Central PMCID: PMC3755166. 6: Gharti K, Thapa P, Budhathoki U, Bhargava A. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug. J Young Pharm. 2012 Oct;4(4):201-8. doi: 10.4103/0975-1483.104363. PubMed PMID: 23493037; PubMed Central PMCID: PMC3573371. 7: Kotagale NR, Parkhe AP, Jumde AB, Khandelwal HM, Umekar MJ. Ranitidine Hydrochloride-loaded Ethyl Cellulose and Eudragit RS 100 Buoyant Microspheres: Effect of pH Modifiers. Indian J Pharm Sci. 2011 Nov;73(6):626-33. doi: 10.4103/0250-474X.100236. PubMed PMID: 23112396; PubMed Central PMCID: PMC3480747. 8: Chauhan MS, Kumar A, Pathak K. Osmotically regulated floating asymmetric membrane capsule for controlled site-specific delivery of ranitidine hydrochloride: optimization by central composite design. AAPS PharmSciTech. 2012 Dec;13(4):1492-501. doi: 10.1208/s12249-012-9870-8. Epub 2012 Oct 27. PubMed PMID: 23104305; PubMed Central PMCID: PMC3513454. 9: Sadighi A, Ostad SN, Rezayat SM, Foroutan M, Faramarzi MA, Dorkoosh FA. Mathematical modelling of the transport of hydroxypropyl-β-cyclodextrin inclusion complexes of ranitidine hydrochloride and furosemide loaded chitosan nanoparticles across a Caco-2 cell monolayer. Int J Pharm. 2012 Jan 17;422(1-2):479-88. doi: 10.1016/j.ijpharm.2011.11.016. Epub 2011 Nov 11. PubMed PMID: 22101294. 10: Córdoba S, Martínez-Morán C, García-Donoso C, Borbujo J, Gandolfo-Cano M. Non-occupational allergic contact dermatitis from pyridoxine hydrochloride and ranitidine hydrochloride. Dermatitis. 2011 Jul-Aug;22(4):236-7. PubMed PMID: 21781646. |
PubChem Compound | 24883424 |
Last Modified | Nov 11 2021 |
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